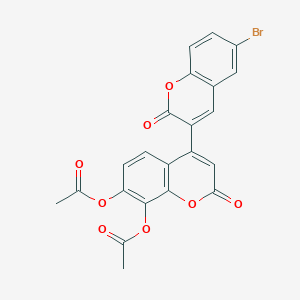
6-bromo-2,2'-dioxo-2H,2'H-3,4'-bichromene-7',8'-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-2,2’-dioxo-2H,2’H-3,4’-bichromene-7’,8’-diyl diacetate is a complex organic compound characterized by its unique structure, which includes bromine and chromene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2,2’-dioxo-2H,2’H-3,4’-bichromene-7’,8’-diyl diacetate typically involves multiple steps, starting from simpler organic molecules. The process often includes bromination, acetylation, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with safety standards .
Chemical Reactions Analysis
Types of Reactions
6-bromo-2,2’-dioxo-2H,2’H-3,4’-bichromene-7’,8’-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the bromine and chromene groups, leading to new compounds with altered properties.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups, creating a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxychromenes. Substitution reactions can lead to a variety of halogenated or functionalized chromenes .
Scientific Research Applications
6-bromo-2,2’-dioxo-2H,2’H-3,4’-bichromene-7’,8’-diyl diacetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 6-bromo-2,2’-dioxo-2H,2’H-3,4’-bichromene-7’,8’-diyl diacetate involves its interaction with specific molecular targets and pathways. The compound’s bromine and chromene groups play crucial roles in its reactivity and biological activity. These interactions can modulate various biochemical processes, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl cyclopropanecarboxylate
- 6-bromo-2,2’-dioxo-2H,2’H-[3,4’-bichromen]-7’-yl dimethylcarbamate
- 2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl 4-morpholinecarboxylate
Uniqueness
What sets 6-bromo-2,2’-dioxo-2H,2’H-3,4’-bichromene-7’,8’-diyl diacetate apart from similar compounds is its specific structural arrangement and the presence of acetate groups.
Properties
Molecular Formula |
C22H13BrO8 |
|---|---|
Molecular Weight |
485.2 g/mol |
IUPAC Name |
[8-acetyloxy-4-(6-bromo-2-oxochromen-3-yl)-2-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C22H13BrO8/c1-10(24)28-18-6-4-14-15(9-19(26)31-20(14)21(18)29-11(2)25)16-8-12-7-13(23)3-5-17(12)30-22(16)27/h3-9H,1-2H3 |
InChI Key |
VPSYLUXAIZXMNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=CC(=C4)Br)OC3=O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B11137044.png)
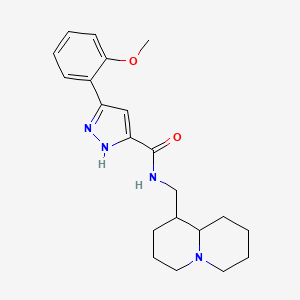
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11137051.png)
![2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]-N-{2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethyl}acetamide](/img/structure/B11137058.png)
![methyl 5-isopropyl-2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11137070.png)
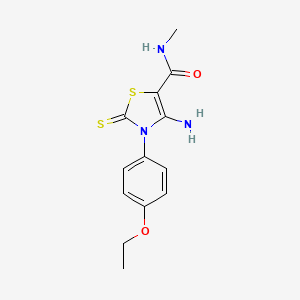
![2-[2-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone](/img/structure/B11137078.png)
![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile](/img/structure/B11137086.png)
![(5Z)-3-(2-methoxyethyl)-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11137089.png)
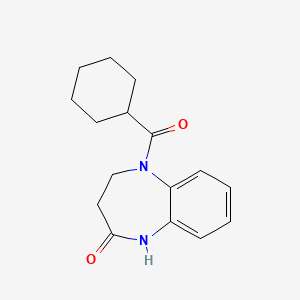
![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11137098.png)
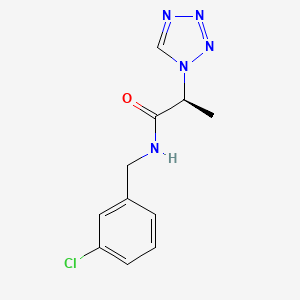
![2-[2-Amino-5-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-chlorobenzyl)oxy]phenol](/img/structure/B11137101.png)
![3-[(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11137105.png)
